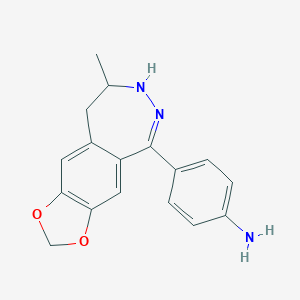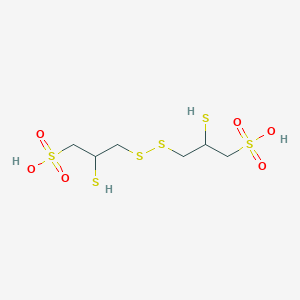
Dmps disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Unithiol disulfide can be synthesized through the oxidative transformation of unithiol. One common method involves the use of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in a water/ethyl acetate (H₂O/AcOEt) mixture. This process is environmentally friendly and economical, avoiding the use of toxic or expensive reagents . Another method involves the reaction of thiols with 1-chlorobenzotriazole (BtCl) to form benzotriazolated thiols, which then react with another thiol to form unsymmetrical disulfides .
Industrial Production Methods: Industrial production of unithiol disulfide typically involves large-scale oxidative processes using similar reagents and conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Unithiol disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol-disulfide exchange reaction is particularly notable, where disulfide bonds and free thiol groups can ‘trade places’ through a disulfide exchange reaction .
Common Reagents and Conditions:
Oxidation: Copper(II) nitrate trihydrate in water/ethyl acetate mixture.
Reduction: Hydrogen peroxide can be used for mild oxidation of unithiol to unithiol disulfide.
Substitution: 1-chlorobenzotriazole (BtCl) for forming benzotriazolated thiols.
Major Products: The major products formed from these reactions include various disulfide derivatives, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
Unithiol disulfide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of unithiol disulfide involves its ability to form stable complexes with heavy metals, thereby facilitating their excretion from the body. The thiol-disulfide exchange reaction plays a crucial role in its detoxifying effects. Additionally, unithiol disulfide can inhibit the activity of certain enzymes, such as metallo-β-lactamases, by binding to their active sites .
Comparaison Avec Des Composés Similaires
Unithiol disulfide can be compared with other thiol-containing compounds such as:
Succimer: Another chelating agent used for heavy metal detoxification, with a similar function but different chemical properties.
Cysteine: An amino acid with a thiol group that plays a role in protein structure and function.
Unithiol disulfide is unique due to its specific chemical structure, which allows it to form stable complexes with heavy metals and exhibit antioxidant properties under certain conditions .
Propriétés
Numéro CAS |
115681-29-3 |
|---|---|
Formule moléculaire |
C6H14O6S6 |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
2-sulfanyl-3-[(2-sulfanyl-3-sulfopropyl)disulfanyl]propane-1-sulfonic acid |
InChI |
InChI=1S/C6H14O6S6/c7-17(8,9)3-5(13)1-15-16-2-6(14)4-18(10,11)12/h5-6,13-14H,1-4H2,(H,7,8,9)(H,10,11,12) |
Clé InChI |
NJGFGARUAPDZEY-UHFFFAOYSA-N |
SMILES |
C(C(CS(=O)(=O)O)S)SSCC(CS(=O)(=O)O)S |
SMILES canonique |
C(C(CS(=O)(=O)O)S)SSCC(CS(=O)(=O)O)S |
Synonymes |
DMPS disulfide unithiol disulfide unitiol disulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


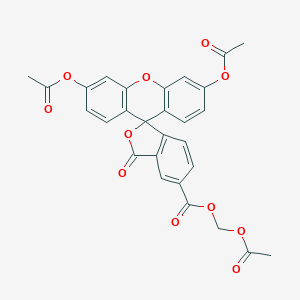
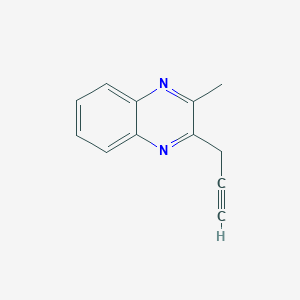
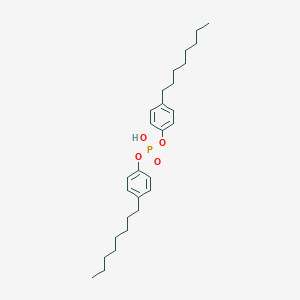
![5,10-Dihydroxy-2,3,7,8-tetramethylpyrimido[5,4-g]quinazoline-4,6-dione](/img/structure/B49541.png)
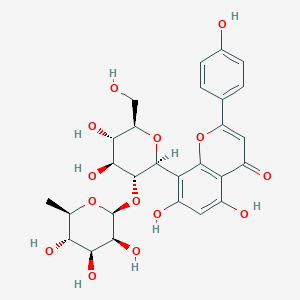


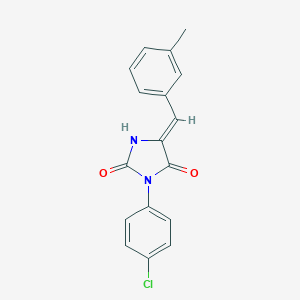

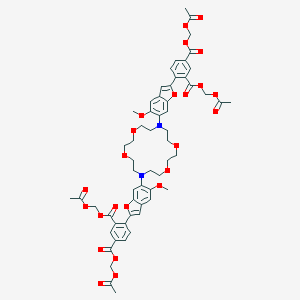
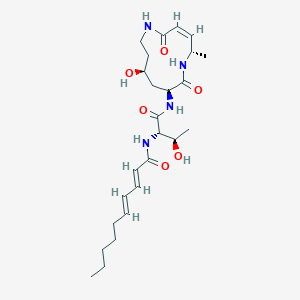
![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)
